molecular formula C7H8ClN5O B116787 7-(2-Chloroethyl)guanine CAS No. 22247-87-6

7-(2-Chloroethyl)guanine

Cat. No. B116787
CAS RN: 22247-87-6
M. Wt: 213.62 g/mol
InChI Key: SULBUWBTSDCEDY-UHFFFAOYSA-N
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Description

7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .


Molecular Structure Analysis

The molecular structure of 7-(2-Chloroethyl)guanine consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

7-(2-Chloroethyl)guanine can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including 7-(2-chloroethyl)guanine .


Physical And Chemical Properties Analysis

7-(2-Chloroethyl)guanine has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Interstrand Cross-Linking of Nucleic Acids

7-(2-Chloroethyl)guanine plays a significant role in the interstrand cross-linking of nucleic acids . The chloroethyl group transforms into a reactive aziridinium ion through intramolecular alkylation, which can react with the N7 of a guanine residue. A second aziridinium ion can then form and react with a guanine of the complementary strand, thus forming an interstrand cross-link . This process is crucial for studying and understanding the repair systems in a cell .

Anticancer Therapeutics

The presence of interstrand cross-links (ICLs) in DNA can prevent cell replication, transcription, or translation . After their formation, ICL repair mechanisms are initiated which act to repair the strands; however, due to the need for both strands to be repaired, interstrand cross-linking agents are still genotoxic and, therefore, popular as anticancer therapeutics .

Carmustine Alkylation Mechanism

7-(2-Chloroethyl)guanine is a key component in the alkylation mechanism of carmustine (BCNU), an important alkylating agent used in the treatment of brain tumors . The chloroethyl ion reacts first with N3 of deoxycytidine, and the resulting product, 3-chloroethyldeoxycytidine, could react with the N1 of deoxyguanosine, forming a bridge of ethane between the guanine and cytosine bases .

Guanine Quartets in Nanotechnology

While not directly related to 7-(2-Chloroethyl)guanine, guanine and related nucleobases such as guanosine, deoxyguanosine and isoguanosine are notable molecular tools for designing functional supramolecular assemblies . It’s plausible that 7-(2-Chloroethyl)guanine could have similar applications in this field.

Chemical Biology

Again, while not directly related to 7-(2-Chloroethyl)guanine, guanine quartets have applications in chemical biology . Given the structural similarity, it’s possible that 7-(2-Chloroethyl)guanine could also be used in this field.

Safety and Hazards

The safety and hazards associated with 7-(2-Chloroethyl)guanine are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Mechanism of Action

properties

IUPAC Name

2-amino-7-(2-chloroethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULBUWBTSDCEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176788
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloroethyl)guanine

CAS RN

22247-87-6
Record name 7-(beta-Chloroethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-(2-chloroethyl)guanine form in DNA?

A: 7-(2-Chloroethyl)guanine is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of 7-(2-chloroethyl)guanine. [, ] This adduct is considered a major alkylation product of BCNU. []

Q2: What is the significance of 7-(2-chloroethyl)guanine formation in cells?

A: 7-(2-Chloroethyl)guanine is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []

Q3: Can 7-(2-chloroethyl)guanine be repaired within the cell?

A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove 7-(2-chloroethyl)guanine from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including 7-(2-chloroethyl)guanine, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.

Q4: Can the formation of 7-(2-chloroethyl)guanine be used to study the distribution of alkylating agents?

A: Yes, 7-(2-chloroethyl)guanine can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of 7-(2-chloroethyl)guanine formed in tumor DNA and the concentration of BCNU administered. [] Analyzing 7-(2-chloroethyl)guanine levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.

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